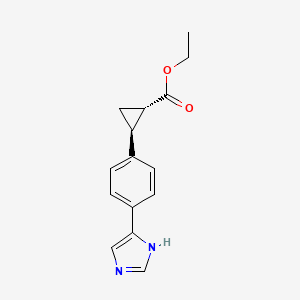
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate
概要
説明
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate typically involves the esterification of (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
科学的研究の応用
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate exerts its effects involves its interaction with various molecular targets. The chloro and methylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Methoxyphenethylamine: Another compound with a phenyl ring and functional groups that confer unique reactivity.
Uniqueness
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is unique due to the combination of its chloro, methylsulfanyl, and ester groups, which provide a distinct set of chemical properties and reactivity patterns not found in the similar compounds listed above.
特性
分子式 |
C10H9ClO3S |
|---|---|
分子量 |
244.69 g/mol |
IUPAC名 |
methyl 2-(3-chloro-4-methylsulfanylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClO3S/c1-14-10(13)9(12)6-3-4-8(15-2)7(11)5-6/h3-5H,1-2H3 |
InChIキー |
PELSFHJSMUTREV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)SC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine](/img/structure/B8514429.png)




![ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8514463.png)

![Ethyl [(trimethylsilyl)sulfanyl]acetate](/img/structure/B8514474.png)



